molecular formula C10H8IN B1314207 1-Iodonaphthalen-2-amine CAS No. 90016-93-6

1-Iodonaphthalen-2-amine

Cat. No. B1314207
CAS RN: 90016-93-6
M. Wt: 269.08 g/mol
InChI Key: VFKAZALEEBHHAG-UHFFFAOYSA-N
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Description

1-Iodonaphthalen-2-amine (1-INA) is an organic compound belonging to the class of heterocyclic compounds . It is a derivative of 1-iodonaphthalene and has the molecular formula C10H7IN . It is a colorless solid that is insoluble in water.


Synthesis Analysis

1-Iodonaphthalen-2-amine serves as a crucial intermediate in various chemical synthesis processes due to its reactivity and structural specificity. For instance, it participates in the formation of Wheland-like tetrahedral cationic species observable by NMR in acidic media. Additionally, it acts as a precursor in regioselective synthesis processes, enabling the formation of substituted naphthalenes through metal-free protocols.


Molecular Structure Analysis

The molecular weight of 1-Iodonaphthalen-2-amine is 269.08 g/mol . The InChI representation of the molecule is InChI=1S/C10H8IN/c11-10-8-4-2-1-3-7 (8)5-6-9 (10)12/h1-6H,12H2 . The Canonical SMILES representation is C1=CC=C2C (=C1)C=CC (=C2I)N .


Chemical Reactions Analysis

1-Iodonaphthalen-2-amine serves as a crucial intermediate in various chemical synthesis processes. For instance, it participates in the formation of Wheland-like tetrahedral cationic species observable by NMR in acidic media. Additionally, it acts as a precursor in regioselective synthesis processes, enabling the formation of substituted naphthalenes through metal-free protocols.


Physical And Chemical Properties Analysis

1-Iodonaphthalen-2-amine has a molecular weight of 269.08 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The exact mass is 268.97015 g/mol . The topological polar surface area is 26 Ų . The heavy atom count is 12 .

Scientific Research Applications

2. Advanced Material Development

In the realm of material science, 1-Iodonaphthalen-2-amine contributes to the synthesis of novel materials. For example, its derivatives are involved in the development of π-conjugated heteroaromatic compounds through weak-base-promoted transition-metal-free C–N coupling reactions. This method facilitates the smooth synthesis of heteroaromatic compounds at room temperature, underscoring the versatility of 1-Iodonaphthalen-2-amine in creating materials with potential electronic and photonic applications.

3. Photophysical Studies

The compound’s photophysical properties are of interest in studies exploring the ultrafast relaxation and dissociation channels of 1-iodonaphthalene derivatives. Time-resolved femtosecond pump-probe mass spectrometry has been employed to dissect the complex decay profiles of 1-Iodonaphthalen-2-amine derivatives, offering insights into the excited-state dynamics and potential applications in photochemistry.

4. Synthesis of Biologically Active Compounds

1-Iodonaphthalen-2-amine (1-INA) is an important precursor for the synthesis of various biologically active compounds, such as antibiotics, insecticides, and herbicides. Its unique structure and reactivity make it a valuable tool in the development of these compounds, which play a crucial role in healthcare and agriculture.

5. Bulk Manufacturing and Sourcing

1-Iodonaphthalen-2-amine is also used in bulk manufacturing and sourcing processes . Its availability and ease of handling make it a popular choice for large-scale synthesis operations . This includes the production of pharmaceuticals, agrochemicals, and other industrial chemicals .

6. Research and Development

Given its versatility and unique properties, 1-Iodonaphthalen-2-amine is widely used in research and development . It serves as a key component in the study of new synthetic methods, the development of novel materials, and the exploration of reaction mechanisms .

7. Impurity Studies

1-Iodonaphthalen-2-amine can be used in impurity studies. It can serve as a reference compound in the analysis of impurities in various chemical reactions . This helps in understanding the reaction mechanisms and improving the efficiency of the reactions .

8. NMR Studies

1-Iodonaphthalen-2-amine can be used in Nuclear Magnetic Resonance (NMR) studies. Its unique structure and reactivity make it a valuable tool in studying the molecular structures and dynamics of various chemical compounds.

9. HPLC and LC-MS Studies

1-Iodonaphthalen-2-amine can be used in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) studies . These techniques are used to separate, identify, and quantify each component in a mixture .

properties

IUPAC Name

1-iodonaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8IN/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKAZALEEBHHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60520830
Record name 1-Iodonaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60520830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodonaphthalen-2-amine

CAS RN

90016-93-6
Record name 1-Iodonaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60520830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
X Liu, G Deng, Y Liang - Tetrahedron Letters, 2018 - Elsevier
… It was noteworthy that 1-iodonaphthalen-2-amine 2j performed well under the standard conditions, giving the corresponding poly cyclic ring product 3j in 77% yield, which makes an …
Number of citations: 17 www.sciencedirect.com
X Zhu, F Zhang, D Kuang, G Deng, Y Yang, J Yu… - Organic …, 2020 - ACS Publications
… Gratifyingly, 3-iodopyridin-2-amine and 1-iodonaphthalen-2-amine could be smoothly transformed into the desired products in 52% and 95% yields, respectively. …
Number of citations: 45 pubs.acs.org
QW Shen, W Wen, QX Guo - Organic Letters, 2023 - ACS Publications
… The 3,4-dimethyl-2-iodo benzenamine and 1-iodonaphthalen-2-amine derived allenamides were also suitable reaction partners for amino acid ester 2a, leading to products 4n and 4o …
Number of citations: 6 pubs.acs.org
H Yang, LC Wang, WF Wang, Z Chen… - ChemistrySelect, 2020 - Wiley Online Library
… The transformation was also applicable to 1-iodonaphthalen-2-amine for the preparation of 2-phenyl-3-(trifluoromethyl)benzo[f]quinazolin-1(2H)-one 4 k in 56 % yield. More importantly, …
F Xiao, S Yuan, D Wang, S Liu… - … Synthesis & Catalysis, 2019 - Wiley Online Library
… Trace yield of desired product 3 aa was obtained when 1-iodonaphthalen-2-amine 2 aa′ was used as a substrate with S-phenyl ethanethioate under standard conditions (Scheme 3, d)…
Number of citations: 14 onlinelibrary.wiley.com
K Zhao, L Duan, S Xu, J Jiang, Y Fu, Z Gu - Chem, 2018 - cell.com
… The reaction of 1iodonaphthalen-2-amine (1.80 g, 6.70 mmol, 1.0 equiv) and 2,5-dimethylphenylboronic acid (1.20 g, 8.00 mmol, 1.2 equiv) afforded S15 (0.990 g, 60%) as yellowish oil, …
Number of citations: 140 www.cell.com
S Gao, M Chen, MN Zhao, W Du, ZH Ren… - The Journal of …, 2014 - ACS Publications
… Notably, 1-iodonaphthalen-2-amine 1m was tolerated under the conditions as well to afford 1H-naphtho[2,1-d][1,3]oxazine-1,3(4H)-dione 3m in 56% yield (Table 2, entry 13). However, …
Number of citations: 32 pubs.acs.org
X Wang, J Liu, H Guo, C Ma, X Gao, K Zhou… - Synthesis, 2012 - thieme-connect.com
… 2-Iodoanilines bearing benzo rings, such as 1-iodonaphthalen-2-amine could also react to give 3pa in 52% yield (Table [²] , entry 20). Further investigations demonstrated that allenes …
Number of citations: 9 www.thieme-connect.com

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